molecular formula C23H22O8 B157537 11-Hydroxytephrosin CAS No. 72458-85-6

11-Hydroxytephrosin

Cat. No.: B157537
CAS No.: 72458-85-6
M. Wt: 426.4 g/mol
InChI Key: OFLCPNIRDVOOEZ-WZONZLPQSA-N
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Description

11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential therapeutic properties, particularly in the field of cancer research. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .

Scientific Research Applications

11-Hydroxytephrosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology:

    Biological Studies: Investigated for its biological activities, including its effects on various cellular processes.

Medicine:

Industry:

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

    Biotechnology: Utilized in various biotechnological applications due to its biological activities.

Safety and Hazards

The safety data sheet for 11-Hydroxytephrosin suggests that in case of contact with eyes or skin, it should be flushed with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Future Directions

11-Hydroxytephrosin and Torosaflavone A can act as promising inhibitory molecules of PDPK1 and can be used as a starting point for developing effective and selective PDPK1 inhibitors to slow cancer growth .

Preparation Methods

11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The preparation methods generally involve extraction from natural sources or through synthetic chemical reactions. The compound is typically obtained as white to pale yellow crystalline powder .

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: The compound can be extracted from plants belonging to the Tephrosia genus.

    Chemical Synthesis: Involves the hydroxylation of tephrosin under controlled conditions to yield this compound.

Industrial Production Methods:

    Large-Scale Extraction: Utilizing advanced extraction techniques to isolate the compound from plant materials.

    Chemical Synthesis: Scaling up the synthetic process to produce the compound in larger quantities for industrial applications.

Chemical Reactions Analysis

11-Hydroxytephrosin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents or other nucleophiles.

Major Products Formed:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Compounds: Formed through substitution reactions.

Properties

IUPAC Name

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCPNIRDVOOEZ-WZONZLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222755
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72458-85-6
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 11-Hydroxytephrosin?

A: While a specific molecular formula and weight are not provided in the provided abstracts, this compound is a rotenoid, a class of isoflavonoid phytochemicals. It is characterized by a rotenoid skeleton with an additional hydroxyl group at the 11th position [, , ]. Spectroscopic data, including NMR and mass spectrometry, have been used to confirm its structure [, ].

Q2: Is this compound known to interact with any specific molecular targets besides PDPK1?

A: Yes, research indicates that this compound inhibits NF-κB activity []. This inhibition likely occurs through the blockage of NF-κB/DNA binding activity, leading to the suppression of NF-κB target gene expression []. This finding suggests that this compound may have a broader range of biological activities beyond its potential anticancer effects.

Q3: What are the known sources of this compound?

A3: this compound has been isolated from various plant sources, including:

  • Amorpha fruticosa [, ]
  • Sarcolobus globosus []
  • Tephrosia toxicaria []
  • Tephrosia villosa seeds []

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided abstracts do not offer specific details on the SAR of this compound, one study evaluated a series of related flavonoids for their potential cancer chemopreventive properties []. This research utilized an in vitro assay to determine quinone reductase induction, offering insights into the structural features that may contribute to the observed biological activity. Further SAR studies focusing on this compound could help to optimize its potency, selectivity, and ultimately, its therapeutic potential.

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